molecular formula C5H6Br2N2O2 B127087 1,3-Dibromo-5,5-dimethylhydantoin CAS No. 77-48-5

1,3-Dibromo-5,5-dimethylhydantoin

Cat. No. B127087
CAS RN: 77-48-5
M. Wt: 285.92 g/mol
InChI Key: VRLDVERQJMEPIF-UHFFFAOYSA-N
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Description

1,3-Dibromo-5,5-dimethylhydantoin (DBH) is a brominated derivative of hydantoin that has been widely used in organic synthesis, particularly as a brominating agent and oxidant. It has been employed in various chemical reactions, including the bromination of aromatic compounds, oxidation of pyrazolines to pyrazoles, synthesis of α-bromo/amino ketones, and preparation of 2-amino-1,3,4-oxadiazoles, among others[“][“][“][“][“].

Synthesis Analysis

The synthesis of DBH has been explored through various methods. Traditional procedures often involve the use of sodium hydroxide or carbonate, but recent studies have shown that sodium bicarbonate can also be used, albeit through a different reaction pathway. This alternative method offers new mechanistic insights into the preparation of DBH[“].

Molecular Structure Analysis

While the specific molecular structure analysis of DBH is not detailed in the provided papers, its structure is characterized by the presence of two bromine atoms and two methyl groups attached to a hydantoin ring. This structure is crucial for its reactivity and utility in organic synthesis.

Chemical Reactions Analysis

DBH has been utilized in a variety of chemical reactions. It serves as an effective brominating agent for aromatic compounds, even those with electron-withdrawing substituents, under acid-catalyzed conditions[“]. It also acts as an oxidant for the conversion of pyrazolines to pyrazoles, both under microwave irradiation and solvent-free conditions[“][“]. Additionally, DBH has been used in the one-pot synthesis of α-bromo ketones and α-amino ketones from alkenes in water, showcasing its versatility and environmental friendliness[“]. The compound has further been applied in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes and 2-amino-5-substituted-1,3,4-oxadiazoles under solvent-free conditions, demonstrating its role in facilitating efficient and high-yielding reactions[“][“].

Physical and Chemical Properties Analysis

DBH is known for its solid-state form and its ability to act as a catalyst or reagent under various conditions, including solvent-free and microwave-assisted reactions. Its physical properties enable it to be supported on silica gel, which can enhance reaction efficiency[“]. The chemical properties of DBH, such as its brominating and oxidizing capabilities, make it a valuable reagent for the synthesis of a wide range of organic compounds. It has also been used in pharmaceutical analysis for the determination of sulfonamides and local anesthetics, indicating its utility beyond synthetic organic chemistry[“].

Scientific research applications

Catalyst for Synthesis of Aryl-Compounds

1,3-Dibromo-5,5-dimethylhydantoin (DBH) has been utilized as a catalyst in the synthesis of aryl-compounds. It efficiently catalyzes the formation of 14-aryl-14H-dibenzo[a,j]xanthenes in combination with kaolin, under solvent-free conditions, yielding good to high results (Shirini, Khaligh, Imanzadeh, & Ghods Ghasemabadi, 2012).

Conversion of N-Arylglycines to N-Arylsydnones

DBH is effective in the one-pot conversion of N-arylglycines to N-arylsydnones, in the presence of NaNO2/Ac2O under neutral conditions. It also facilitates the bromination of these sydnones to 4-bromo derivatives (Azarifar & Ghasemnejad-Bosra, 2006).

Activation of Thioglycosides for Glycosylation

DBH serves as an activator of thioglycosides for glycosidic bond formation, demonstrating effectiveness in both solution and automated glycan assembly on solid phase (Xu, Pereira, & Seeberger, 2017).

Aromatic Bromination

DBH is a useful reagent for the bromination of various aromatic derivatives, particularly those substituted with electron-donating groups. It shows increased reactivity in the presence of trimethylsilyltrifluoromethanesulfonate (Chassaing, Haudrechy, & Langlois, 1997).

Oxidation of Urazoles and Stannylene Derivatives

DBH has been employed as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to triazolinediones, and for oxidizing stannylene derivatives of monosaccharides to hydroxy-ketones (Zolfigol, Nasr‐Isfahani, Mallakpour, & Safaiee, 2005; Söderman & Widmalm, 1999).

Aminobromination of Ethyl α-Cyanocinnamate Derivatives

DBH is used as a nitrogen/halogen source for the aminobromination of ethyl α-cyanocinnamate derivatives, enabling high yields and regiospecificity (Chen, Liu, Hu, & Liu, 2015).

Synthesis of Polyhydroquinolines and Tetrahydroxanthenes

DBH facilitates the synthesis of polyhydroquinoline derivatives and tetrahydro[a] xanthene-11-ones via one-pot multicomponent reactions, offering a low-cost, efficient method with simple work-up (Farhad, Imanzadeh, Abedini, & Ghods Ghasemabadi, 2013).

Miscellaneous Applications

  • DBH has been investigated for various synthetic methods including its own preparation and mechanistic aspects (Markish & Arrad, 1995).
  • It serves as a novel oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines under heterogeneous and solvent-free conditions (Azarifar, Zolfigol, & Maleki, 2004).
  • Its use as an antibacterial disinfectant agent has been explored, emphasizing its environmental friendliness and high performance (Xie Peixuan, 2008).

properties

IUPAC Name

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VRLDVERQJMEPIF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1Br)Br)C
Source PubChem
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Molecular Formula

C5H6Br2N2O2
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DSSTOX Substance ID

DTXSID3035341
Record name 1,3-Dibromo-5,5-dimethylhydantoin
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Molecular Weight

285.92 g/mol
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Physical Description

Dry Powder; Other Solid, Light yellow powder; [Aldrich MSDS]
Record name 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl-
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Product Name

1,3-Dibromo-5,5-dimethylhydantoin

CAS RN

77-48-5
Record name 1,3-Dibromo-5,5-dimethylhydantoin
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Record name 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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